Malonyl coenzyme A tetralithium salt

Catalog No.
S1495042
CAS No.
116928-84-8
M.F
C24H34Li4N7O19P3S
M. Wt
877.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonyl coenzyme A tetralithium salt

CAS Number

116928-84-8

Product Name

Malonyl coenzyme A tetralithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C24H34Li4N7O19P3S

Molecular Weight

877.4 g/mol

InChI

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1

InChI Key

DQLXXYMNINXQSV-QTRRCMKVSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Studying Fatty Acid Synthesis:

Malonyl-CoA acts as a key building block in the fatty acid synthesis pathway. Scientists use Malonyl-CoA tetralithium salt to:

  • Investigate the mechanisms of fatty acid synthase enzymes [].
  • Analyze the regulation of fatty acid biosynthesis in various cell types and tissues [].
  • Understand the role of fatty acid metabolism in health and disease [].

Polyketide Biosynthesis:

Polyketides are a diverse group of natural products with various applications in medicine and agriculture. Malonyl-CoA tetralithium salt is used to:

  • Study the enzymes involved in polyketide synthesis pathways.
  • Engineer novel polyketides with potential therapeutic applications.
  • Explore the biodiversity of polyketide-producing microorganisms [].

Other Applications:

Malonyl-CoA tetralithium salt also finds applications in:

  • Studying the transport of alpha-ketoglutarate across the mitochondrial membrane.
  • Investigating the role of malonyl-CoA in glucose-stimulated insulin secretion.

Malonyl coenzyme A tetralithium salt is a derivative of malonyl coenzyme A, characterized by its molecular formula C24H34Li4N7O19P3SC_{24}H_{34}Li_4N_7O_{19}P_3S and a molecular weight of approximately 877.31 g/mol. This compound is often presented as a white crystalline solid and is primarily utilized in biochemical research, particularly in studies involving fatty acid metabolism and polyketide synthesis. Its unique structure enables it to serve as a substrate in various enzymatic reactions, making it valuable for in vitro studies of metabolic pathways .

In fatty acid synthesis, Malonyl-CoA participates in a multi-step enzymatic process. The thioester bond between the malonyl group and CoA allows the transfer of the malonyl moiety to the growing fatty acid chain. This elongation process continues with further condensations of Malonyl-CoA until a fatty acid of the desired length is formed [].

  • Fatty Acid Synthesis: It acts as an essential substrate for the biosynthesis of fatty acids, where it donates malonyl groups during the elongation of fatty acid chains.
  • Inhibition of Fatty Acid Oxidation: The compound inhibits carnitine palmitoyltransferase I, preventing the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby regulating lipid metabolism .
  • Polyketide Formation: It is involved in the formation of polyketides, which are important compounds with diverse biological activities.

Malonyl coenzyme A tetralithium salt exhibits several biological activities:

  • Regulatory Role: It plays a crucial role in regulating fatty acid synthesis and oxidation, influencing energy metabolism and storage.
  • Enzyme Substrate: As a substrate for various enzymes, it facilitates critical metabolic pathways, including those involved in the synthesis of lipids and other biomolecules .
  • Research

The synthesis of malonyl coenzyme A tetralithium salt typically involves several steps:

  • Preparation of Malonyl Coenzyme A: This can be achieved through the reaction of coenzyme A with malonic acid or its derivatives under specific catalytic conditions.
  • Lithiation Process: The conversion to the tetralithium salt involves treating malonyl coenzyme A with lithium hydroxide or lithium carbonate, leading to the formation of the tetralithium salt.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for research applications .

Malonyl coenzyme A tetralithium salt has diverse applications in various fields:

  • Biochemical Research: It is extensively used in studies investigating lipid metabolism and enzyme kinetics.
  • Pharmaceutical Development: The compound serves as a model substrate for drug development targeting metabolic pathways related to obesity and diabetes.
  • Agricultural Biotechnology: It may also have applications in engineering plants for enhanced fatty acid production .

Studies on malonyl coenzyme A tetralithium salt have revealed interactions with various enzymes and metabolic pathways:

  • Enzyme Inhibition: Research indicates that it effectively inhibits enzymes involved in fatty acid oxidation, highlighting its potential as a therapeutic target for metabolic diseases.
  • Metabolic Pathway Modulation: Interaction studies show that it can modulate key metabolic pathways associated with energy homeostasis and lipid storage .

Several compounds share structural or functional similarities with malonyl coenzyme A tetralithium salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Acetyl Coenzyme AContains an acetyl groupKey intermediate in energy metabolism
Succinyl Coenzyme AContains a succinyl groupInvolved in the citric acid cycle
Propionyl Coenzyme AContains a propionyl groupImportant in odd-chain fatty acid metabolism
Butyryl Coenzyme AContains a butyryl groupPlays a role in butyrate metabolism

Malonyl coenzyme A tetralithium salt is unique due to its specific role in inhibiting fatty acid oxidation while facilitating fatty acid synthesis, distinguishing it from other coenzyme derivatives that primarily participate in energy production or catabolism .

The scientific understanding of malonyl-CoA's biological significance began to crystallize in 1977 when researchers documented the surprising dual role of this metabolite as both a substrate for fatty acid synthesis and an inhibitor of fatty acid oxidation. This pivotal discovery revealed malonyl-CoA's function as a molecular switch controlling the balance between fatty acid synthesis and breakdown. The identification of this regulatory mechanism represented a fundamental breakthrough in understanding cellular energy metabolism and established malonyl-CoA as a critical metabolic intermediate worthy of intensive investigation.

Prior to this discovery, researchers had recognized malonyl-CoA primarily as an intermediate in the fatty acid synthesis pathway, but its inhibitory effect on carnitine palmitoyltransferase 1 (CPT-1) and subsequent regulation of mitochondrial fatty acid uptake revealed a more complex and sophisticated role in metabolic coordination. This finding established malonyl-CoA as one of the first identified molecules capable of reciprocally regulating opposing metabolic pathways, a concept that has since become fundamental to our understanding of metabolic control mechanisms.

Over subsequent decades, research has expanded our understanding of malonyl-CoA's multifaceted roles in cellular metabolism, including its involvement in insulin secretion, appetite regulation, and the pathophysiology of various metabolic disorders. These advances have positioned malonyl-CoA as a molecule of both scientific and potential therapeutic interest.

Significance in Metabolic Research

Malonyl-CoA occupies a central position in metabolic research due to its crucial role at the regulatory crossroads of multiple energy pathways. As a key intermediary metabolite in fatty acid synthesis, malonyl-CoA provides the primary carbon source for the formation of palmitate (C16) catalyzed by fatty acid synthase (FASN). Its concentration fluctuates significantly in response to nutritional states, hormonal signals, and energy demands, making it an excellent indicator of cellular metabolic status.

Beyond its role as a biosynthetic building block, malonyl-CoA serves as an allosteric inhibitor of CPT-1, the enzyme controlling the transfer of long-chain fatty acids into mitochondria for oxidation. This regulatory function positions malonyl-CoA as a crucial fuel-sensing molecule that helps coordinate cellular energy metabolism by preventing simultaneous fatty acid synthesis and oxidation—a mechanism that avoids futile metabolic cycling.

Research has demonstrated that malonyl-CoA participates in a diverse range of physiological and pathological processes, including:

  • The ketogenic response of the liver during fasting and diabetes
  • Selection between carbohydrate and fat as fuel sources in muscle tissues
  • Metabolic adaptations in muscle during contraction and exercise
  • Alterations in fatty acid metabolism during cardiac ischemia and reperfusion
  • Stimulation of β-cell insulin secretion by glucose
  • Hypothalamic control of appetite and food intake

The intracellular concentration of malonyl-CoA is tightly regulated and typically maintained at low levels, which has important implications for the production of malonyl-CoA-derived compounds. Disruptions in malonyl-CoA regulation have been implicated in various metabolic disorders, particularly insulin resistance, obesity, and type 2 diabetes. These associations highlight the potential of malonyl-CoA pathways as therapeutic targets.

Tetralithium Salt Formulation for Research Applications

Malonyl coenzyme A tetralithium salt provides researchers with a stable and practical formulation for investigating malonyl-CoA's biochemical and physiological functions. The tetralithium salt form enhances stability by neutralizing the negative charges of the phosphate groups and carboxylic acid moiety in the malonyl-CoA structure. This formulation preserves the compound's structural integrity and biochemical activity under laboratory conditions, making it particularly valuable for in vitro studies.

The chemical structure of this salt consists of a malonyl group attached via a thioester bond to coenzyme A, with four lithium ions serving as counterions to balance the negative charges. The molecular formula is C24H34Li4N7O19P3S, with a molecular weight of approximately 877.4 g/mol. This preparation enables researchers to manipulate malonyl-CoA concentrations in experimental systems to study enzyme kinetics, metabolic pathways, and regulatory mechanisms with high precision.

Commercial preparations of malonyl-CoA tetralithium salt typically achieve purities of ≥90% as determined by HPLC analysis. These high-purity formulations provide researchers with reliable material for quantitative studies, ensuring reproducible experimental results when investigating enzymatic reactions, metabolic flux, or regulatory processes involving malonyl-CoA.

Dates

Modify: 2023-08-15

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